molecular formula C3H5N3S B1281066 5-Methyl-1,2,4-thiadiazol-3-amine CAS No. 27182-55-4

5-Methyl-1,2,4-thiadiazol-3-amine

Cat. No.: B1281066
CAS No.: 27182-55-4
M. Wt: 115.16 g/mol
InChI Key: XJTJCIZGMCJHTI-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,4-thiadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and interfere with its replication and transcription processes . This binding can lead to the inhibition of DNA polymerase and other enzymes involved in nucleic acid metabolism. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is essential for its biological activity and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues are critical for its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its pro-apoptotic effects. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Properties

IUPAC Name

5-methyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJCIZGMCJHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482218
Record name 5-Methyl-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27182-55-4
Record name 5-Methyl-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2,4-thiadiazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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